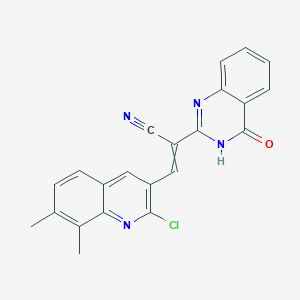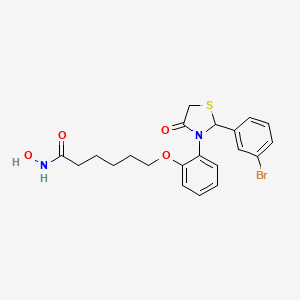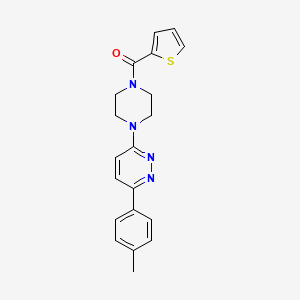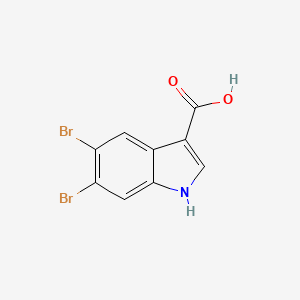![molecular formula C18H15N3O4 B2845018 4-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898463-43-9](/img/structure/B2845018.png)
4-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide” is a complex organic molecule. It contains a pyrrolo[3,2,1-ij]quinolin-8-yl group, which is a type of polycyclic aromatic compound with nitrogen atoms. The “4-nitro” and “benzamide” parts suggest the presence of a nitro group (-NO2) and a benzamide group (a benzene ring attached to a carboxamide group), respectively .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be expected to contain a complex arrangement of rings including a pyrrole ring (a five-membered ring with one nitrogen atom) and a quinoline ring (a fused ring system containing a benzene ring and a pyridine ring). The compound also contains a nitro group and a benzamide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound (such as its melting point, boiling point, solubility, etc.) would depend on its specific molecular structure. The presence of the nitro group, benzamide group, and nitrogen-containing rings would likely influence these properties .Aplicaciones Científicas De Investigación
Polymorphism and Crystallization
- Polymorphs and Salts : Three polymorphs of a structurally similar compound, 4-nitro-N-(quinolin-8-yl)benzamide, have been characterized, showing different hydrogen bonding patterns and molecular arrangements. This research is significant for understanding the crystalline properties and polymorphism of related compounds (Khakhlary & Baruah, 2014).
Organic Synthesis and Chemical Reactivity
- Synthesis of Heterocyclic Compounds : The compound has potential use in the synthesis of various heterocyclic compounds, such as pyrroles, quinoxalines, and pyrazines, demonstrating its versatility in organic synthesis (Vidal-Albalat, Rodríguez, & González, 2014).
- Microwave-Assisted Synthesis : Microwave-mediated methods have been developed for the reduction of nitro and azido arenes, which are relevant to the synthesis of related compounds, demonstrating a more efficient synthesis approach (Kamal et al., 2004).
Medicinal Chemistry Applications
- Antibacterial Activity : Novel benzamides based on pyrrolo[3,4-b]quinolin-2(3H)-yl have been synthesized and evaluated for their antibacterial activity. This suggests potential medicinal chemistry applications of structurally related compounds (Largani et al., 2017).
Mecanismo De Acción
The mechanism of action of this compound would depend on its intended use. For example, if it were being studied as a potential pharmaceutical, its mechanism of action would depend on how it interacts with biological systems. Without specific information or studies on this compound, it’s difficult to provide details on its mechanism of action .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-nitro-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c22-16-10-13-9-14(8-12-2-1-7-20(16)17(12)13)19-18(23)11-3-5-15(6-4-11)21(24)25/h3-6,8-9H,1-2,7,10H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSJXMZMHKGWCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])CC(=O)N3C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-fluoro-3-methylphenyl)propanamide](/img/structure/B2844935.png)

![(E)-3-methyl-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2844939.png)

![N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2844942.png)
![ethyl 1-[4-(3-pyridinyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2844943.png)


![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2844949.png)
![N-(isochroman-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2844952.png)



